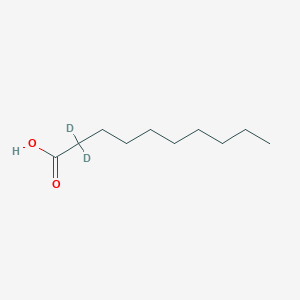

Decanoic-2,2-D2 acid

Übersicht

Beschreibung

Decanoic-2,2-D2 acid, also known as α-Dideuterodecanoic acid or Decanoic acid-2,2-d2, is a product in the category of Stable Isotope Labeled (SIL) Fatty Acids and Esters . It has a molecular formula of C10H18D2O2 and a molecular weight of 174.28 . It is supplied as a neat liquid at room temperature . It is a deuterium-labeled version of Decanoic acid, which is a component of medium-chain triglycerides and has antiseizure effects .

Synthesis Analysis

Decanoic acid, from which Decanoic-2,2-D2 acid is derived, is primarily produced industrially through the oxidation of the corresponding aldehyde, decanal . The aldehyde can be obtained by the hydroformylation of 1-nonene .Molecular Structure Analysis

The molecular formula of Decanoic-2,2-D2 acid is C10H18D2O2 . The average mass of Decanoic acid is 172.265 Da and the monoisotopic mass is 172.146332 Da . The structure of Decanoic acid is a white, crystalline substance at room temperature and pressure .Chemical Reactions Analysis

Decanoic acid, the non-deuterated form of Decanoic-2,2-D2 acid, has been studied for its reactions. For instance, it has been used in the esterification reaction with ethanol in the presence of a solid catalyst Amberlyst 15 .Physical And Chemical Properties Analysis

Decanoic acid is a white, crystalline substance at room temperature and pressure . It has a strong, unpleasant odor that is often compared to that of sweaty socks or goat . It is capable of forming hydrogen bonds, contributing to its relative stability and its characteristic sharp, sour taste . It is soluble in alcohol, ether and slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Decanoic-2,2-D2 acid, a deuterated form of decanoic acid, is extensively used in metabolic studies. The deuterium labeling allows researchers to trace the metabolic pathways and understand the biotransformation of fatty acids in the body. This helps in studying disorders related to fatty acid metabolism and developing targeted therapies .

Neuroscience Research

In neuroscience, Decanoic-2,2-D2 acid is used to investigate the role of fatty acids in brain function. It has been shown to influence neuronal signaling and energy metabolism. Studies have explored its potential in treating neurological disorders such as epilepsy and Alzheimer’s disease by modulating brain energy metabolism and neurotransmitter systems .

Lipidomics

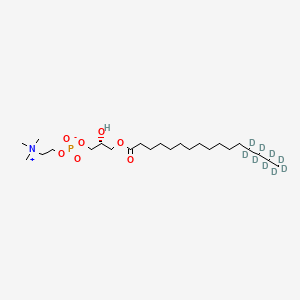

Lipidomics, the large-scale study of pathways and networks of cellular lipids, benefits from the use of Decanoic-2,2-D2 acid. The deuterated compound serves as an internal standard in mass spectrometry, allowing for accurate quantification and analysis of lipid species in biological samples. This is crucial for understanding lipid-related diseases and developing lipid-based biomarkers .

Biofuel Research

Decanoic-2,2-D2 acid is also significant in biofuel research. As a medium-chain fatty acid, it can be used in the production of biodiesel. The deuterium labeling helps in studying the conversion processes and optimizing the production of biofuels from renewable resources. This research is vital for developing sustainable and environmentally friendly energy sources .

Pharmacokinetics

In pharmacokinetic studies, Decanoic-2,2-D2 acid is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of fatty acid-based drugs. The deuterium label allows for precise tracking of the compound in the body, providing valuable data on the drug’s behavior and helping in the design of more effective therapeutic agents .

Nutritional Research

Nutritional research utilizes Decanoic-2,2-D2 acid to study the role of medium-chain fatty acids in diet and health. The compound helps in understanding how these fatty acids are metabolized and their impact on energy balance, weight management, and metabolic health. This research supports the development of dietary recommendations and functional foods .

Environmental Science

In environmental science, Decanoic-2,2-D2 acid is used to study the fate and transport of fatty acids in ecosystems. The deuterium label aids in tracing the degradation and transformation of fatty acids in soil and water, providing insights into their environmental impact and helping in the development of bioremediation strategies .

Biochemical Research

Biochemical research employs Decanoic-2,2-D2 acid to study enzyme kinetics and mechanisms. The deuterium label allows for detailed investigation of enzyme-catalyzed reactions involving fatty acids, helping to elucidate the roles of specific enzymes in metabolic pathways and their potential as drug targets .

Safety And Hazards

Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection . It is harmful if swallowed, and can be irritating to the skin and respiratory system .

Zukünftige Richtungen

Decanoic acid has shown potential in the treatment of certain neurological disorders and is being studied for its role in the ketogenic diet, where it is thought to have antiseizure effects . More recently, the use of decanoic acid in biofuel research has become prominent . In addition, the self-assembly of micelles or vesicles derived from prebiotic amphiphilic molecules like decanoic acid is a cornerstone in the chemical evolution pathway .

Eigenschaften

IUPAC Name |

2,2-dideuteriodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KNXIQCGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decanoic-2,2-D2 acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

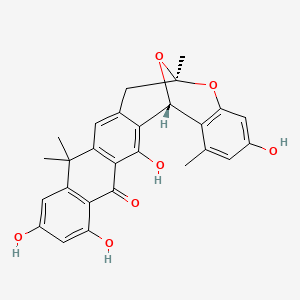

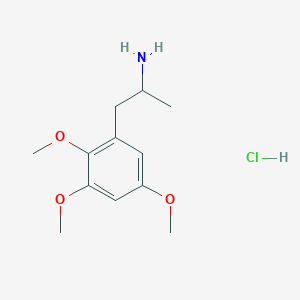

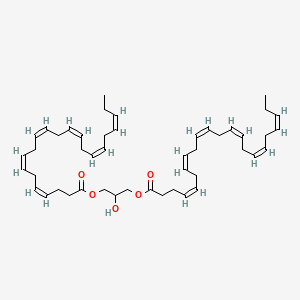

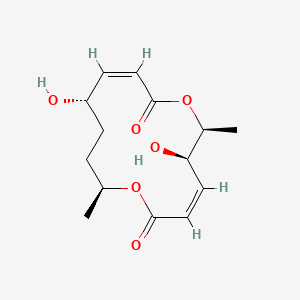

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)